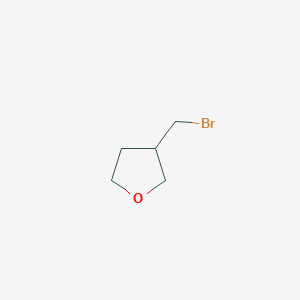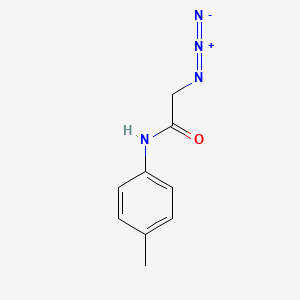
2-Bromo-3-chloro-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-5-nitropyridine is an organic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-nitropyridine typically involves the nitration of 2-bromo-3-chloropyridine. The process can be summarized as follows:
Purification: The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed, and dried to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production .
化学反応の分析
Types of Reactions
2-Bromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas with palladium on carbon catalyst or metal hydrides like lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.
Major Products Formed
Substitution Reactions: Amino or thiol-substituted pyridines.
Reduction Reactions: 2-Bromo-3-chloro-5-aminopyridine.
Coupling Reactions: Biaryl compounds with various substituents.
科学的研究の応用
2-Bromo-3-chloro-5-nitropyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Material Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and insecticides.
Chemical Biology: It is used in the design and synthesis of bioactive molecules for studying biological pathways and mechanisms.
作用機序
The mechanism of action of 2-Bromo-3-chloro-5-nitropyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:
Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Reduction Reactions: The nitro group can be reduced to an amino group, altering the compound’s electronic properties and reactivity.
類似化合物との比較
2-Bromo-3-chloro-5-nitropyridine can be compared with other halogenated nitropyridines, such as:
2-Bromo-5-chloro-3-nitropyridine: Similar structure but different substitution pattern.
2-Chloro-3-nitropyridine: Lacks the bromine atom, leading to different reactivity and applications.
3-Bromo-2-nitropyridine: Different position of the nitro group, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
2-bromo-3-chloro-5-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNBTTZUJOHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562007 |
Source


|
| Record name | 2-Bromo-3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-41-9 |
Source


|
| Record name | 2-Bromo-3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)


![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)




